2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide
Description
2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a thienopyrimidine-derived acetamide compound characterized by a fused thiophene-pyrimidine core. The molecule features a 3,4-dimethoxyphenyl group at position 3 of the pyrimidine ring and a 4-nitrophenylacetamide moiety linked via a thioether bridge. These structural elements confer distinct electronic and steric properties: the methoxy groups enhance electron-donating capacity, while the nitro group on the acetamide introduces strong electron-withdrawing effects.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S2/c1-31-17-8-7-15(11-18(17)32-2)25-21(28)20-16(9-10-33-20)24-22(25)34-12-19(27)23-13-3-5-14(6-4-13)26(29)30/h3-8,11H,9-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPJOVMBYBOLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic derivative characterized by a complex structure that incorporates thieno[3,2-d]pyrimidine and thiadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 477.57 g/mol. The structural features include:
- A thieno[3,2-d]pyrimidine core.
- Methoxy and nitro substituents that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 15.5 | Apoptosis induction |
| PANC-1 | 12.8 | G1 phase arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies have utilized disk diffusion methods to evaluate its efficacy against bacteria and fungi.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Candida albicans | 20 | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be related to its structural features. For example:
- The presence of the thieno[3,2-d]pyrimidine scaffold is crucial for its anticancer activity.
- Substituents such as methoxy groups enhance lipophilicity and may improve cellular uptake.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Compounds with trifluoromethyl (G1-4) or isopropyl groups exhibit higher logP values, favoring blood-brain barrier penetration.
- Steric Hindrance : Bulky groups (e.g., 3,4-dimethoxyphenyl) may reduce binding affinity to compact active sites compared to smaller substituents (e.g., methyl in ).
Key Observations :
- Solvent Impact : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates for SN2 mechanisms .
- Catalysts : Triethylamine or trimethylamine neutralizes HCl byproducts, driving reactions to completion .
- Yield Variability : Higher yields (e.g., 85–90% for ) correlate with simpler substituents and optimized stoichiometry.
Research Findings and Data Gaps
- Structural Optimization : Bulkier substituents (e.g., 3,4-dimethoxyphenyl) may reduce bioavailability but improve target specificity .
- Synthetic Challenges : Low yields (e.g., 48% for G1-4 ) highlight the need for improved coupling strategies.
- Data Gaps : Direct bioactivity, pharmacokinetic, and toxicity profiles for the target compound remain uncharacterized.
Q & A
What are the key considerations in the multi-step synthesis of this compound to ensure high yield and purity? (Basic)
The synthesis of this thieno[3,2-d]pyrimidine derivative requires precise control of reaction conditions and purification steps:
- Stepwise Functionalization : Begin with the thieno[3,2-d]pyrimidine core, followed by thioether linkage formation and acetamide coupling. Intermediate purification (e.g., column chromatography) is critical to remove unreacted reagents .
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitution reactions and catalysts like triethylamine to facilitate thiol-acetamide bond formation. Temperature control (60–80°C) minimizes side reactions .
- Byproduct Mitigation : Monitor reactions via TLC/HPLC to track progress and optimize quenching steps (e.g., ice-cold water precipitation) .
How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods? (Basic)
A combination of techniques is required for structural validation:
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–8.2 ppm for phenyl groups), thioether-linked methylene (δ 3.5–4.5 ppm), and carbonyl signals (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns consistent with the thienopyrimidine scaffold .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and S-C (1240–1260 cm⁻¹) bonds validate functional groups .
What advanced strategies can optimize reaction pathways when conflicting yield data arises? (Advanced)
Addressing yield inconsistencies involves:
- Design of Experiments (DOE) : Systematically vary parameters (solvent polarity, temperature, stoichiometry) to identify optimal conditions. For example, increasing DMF volume may improve solubility of nitroaryl intermediates .
- Computational Modeling : Use density functional theory (DFT) to predict transition states and energetics of key steps (e.g., thioether bond formation), guiding experimental adjustments .
- Reaction Monitoring : Real-time HPLC-MS tracks intermediate stability, enabling rapid troubleshooting of degradation pathways .
How do structural modifications (e.g., methoxy vs. nitro substituents) influence the biological activity of this compound? (Advanced)
Structure-activity relationship (SAR) studies on analogous thienopyrimidines reveal:
- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) but may reduce solubility. The 4-nitrophenyl group in this compound likely increases target affinity .
- Methoxy Substitutions : Improve membrane permeability but may sterically hinder target interactions. Comparative assays with 3,4-dimethoxyphenyl analogs are recommended to evaluate trade-offs .
What methodologies resolve contradictions in biological activity data across studies? (Advanced)
Discrepancies may arise from assay variability or impurity effects. Mitigation strategies include:
- Reproducibility Protocols : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .
- Purity Validation : Use LC-MS to confirm >95% purity, as trace impurities (e.g., unreacted thiols) can skew activity results .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3,5-dimethylphenyl analogs) to identify trends in potency .
How can computational tools predict reactivity and byproduct formation during synthesis? (Advanced)
- Reaction Path Searching : Software like GRRM or Gaussian explores transition states and intermediates, identifying competing pathways (e.g., hydrolysis of the thioether bond) .
- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts for nitro-group stability under acidic conditions .
- In Silico Degradation Studies : Simulate oxidative stress (e.g., ROS interactions) to preemptively address stability issues in biological assays .
What purification techniques are most effective for isolating this compound from complex reaction mixtures? (Basic)
- Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate → 1:1 to 0:1) to separate acetamide byproducts .
- Recrystallization : Ethanol/water mixtures (70:30) effectively crystallize the product, as demonstrated for nitroaryl-thienopyrimidine derivatives .
- HPLC Prep-Scale : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
